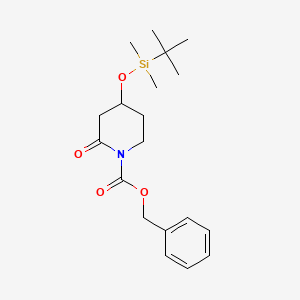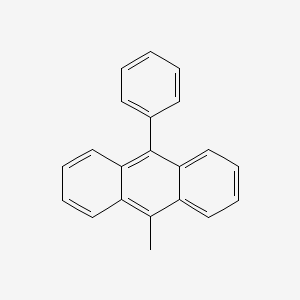![molecular formula C28H18O B13126560 1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one CAS No. 90020-76-1](/img/structure/B13126560.png)
1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([9,9’-Bifluorenylidene]-2-yl)ethanone is an organic compound characterized by its unique structure, which includes a bifluorenylidene core. This compound is of significant interest due to its potential applications in various fields, including organic electronics, photovoltaics, and materials science. The bifluorenylidene moiety imparts unique electronic properties, making it a valuable building block for advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([9,9’-Bifluorenylidene]-2-yl)ethanone typically involves the following steps:
Suzuki Polymerization: The initial step involves the Suzuki coupling reaction, where a bifluorenylidene precursor is coupled with a suitable aryl halide in the presence of a palladium catalyst and a base.
Heck Cyclization: Following the Suzuki coupling, the product undergoes Heck cyclization to form the desired bifluorenylidene structure.
Industrial Production Methods
Industrial production of 1-([9,9’-Bifluorenylidene]-2-yl)ethanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-([9,9’-Bifluorenylidene]-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bifluorenylidene core can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated bifluorenylidene compounds.
Scientific Research Applications
1-([9,9’-Bifluorenylidene]-2-yl)ethanone has diverse applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Photovoltaics: It serves as a non-fullerene acceptor in organic solar cells, enhancing the efficiency of light absorption and charge separation.
Materials Science: The unique electronic properties of the bifluorenylidene core make it a valuable component in the design of advanced materials with tailored optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-([9,9’-Bifluorenylidene]-2-yl)ethanone involves its interaction with various molecular targets and pathways:
Electronic Properties: The bifluorenylidene core facilitates efficient charge transport and separation, making it suitable for applications in organic electronics and photovoltaics.
Photocatalysis: The compound exhibits photocatalytic activity, enabling the degradation of organic pollutants under visible light.
Comparison with Similar Compounds
Similar Compounds
9,9’-Bifluorenylidene: A closely related compound with similar electronic properties.
Donor-type 9,9’-Bifluorenylidene Derivatives: These derivatives are used in organic photovoltaics for their singlet fission character.
Acceptor-type 9,9’-Bifluorenylidene Derivatives: These compounds are also used in organic photovoltaics but with different electronic properties compared to donor-type derivatives.
Uniqueness
1-([9,9’-Bifluorenylidene]-2-yl)ethanone stands out due to its specific functionalization at the ethanone position, which imparts unique reactivity and electronic properties. This functionalization allows for tailored applications in various fields, making it a versatile and valuable compound in scientific research.
Properties
CAS No. |
90020-76-1 |
|---|---|
Molecular Formula |
C28H18O |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(9-fluoren-9-ylidenefluoren-2-yl)ethanone |
InChI |
InChI=1S/C28H18O/c1-17(29)18-14-15-22-21-10-4-7-13-25(21)28(26(22)16-18)27-23-11-5-2-8-19(23)20-9-3-6-12-24(20)27/h2-16H,1H3 |
InChI Key |
STOPNONBOQIZAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=C4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


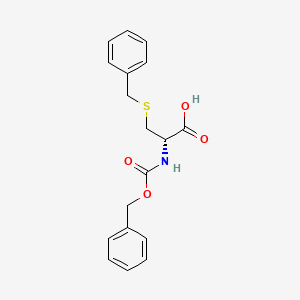
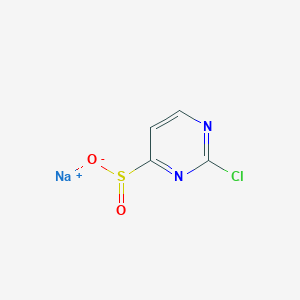
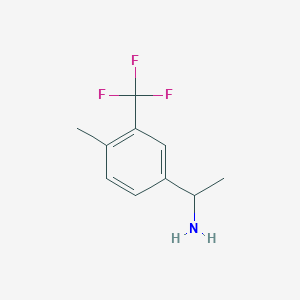
![Thiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B13126494.png)

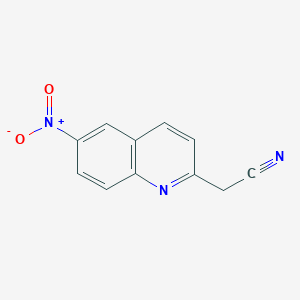
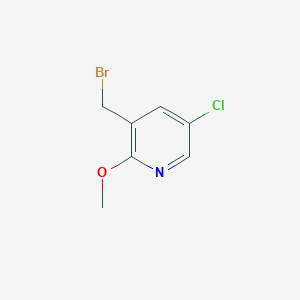
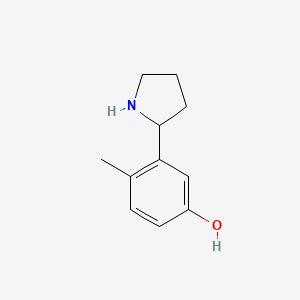

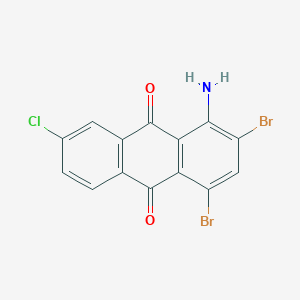
![1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13126531.png)
